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molecular formula C10H17N3O2 B8621225 tert-Butyl 1,2-Dimethyl-1H-imidazol-4-ylcarbamate

tert-Butyl 1,2-Dimethyl-1H-imidazol-4-ylcarbamate

Cat. No. B8621225
M. Wt: 211.26 g/mol
InChI Key: WAKMYFWZEZJYGK-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

To a solution of 337b (1.2 g, 5.68 mmol) in dichloromethane (5.0 mL) was added 3M HCl in dioxane (5.0 mL). This mixture was stirred at room temperature for 4 h and concentrated under reduced pressure. The crude product was washed by ethyl acetate to afford 337c (450 mg, 55%) as a pale yellow solid, which was used in the next step without further purification. MS-ESI: [M+H]+ 112.2
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([NH:7]C(=O)OC(C)(C)C)[N:4]=[C:3]1[CH3:15].[ClH:16]>ClCCl.O1CCOCC1>[ClH:16].[CH3:1][N:2]1[CH:6]=[C:5]([NH2:7])[N:4]=[C:3]1[CH3:15] |f:4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1C(=NC(=C1)NC(OC(C)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The crude product was washed by ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.CN1C(=NC(=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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